molecular formula C8H4F3IO B3043493 2-Iodo-5-(trifluoromethyl)benzaldehyde CAS No. 875446-23-4

2-Iodo-5-(trifluoromethyl)benzaldehyde

Cat. No. B3043493
CAS RN: 875446-23-4
M. Wt: 300.02 g/mol
InChI Key: CRKFYUIXVLHGLN-UHFFFAOYSA-N
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Description

2-Iodo-5-(trifluoromethyl)benzaldehyde is a chemical compound with the molecular formula C8H4F3IO and a molecular weight of 300.02 . It is a liquid in its physical form .


Molecular Structure Analysis

The InChI code for 2-Iodo-5-(trifluoromethyl)benzaldehyde is 1S/C8H4F3IO/c9-8(10,11)6-1-2-7(12)5(3-6)4-13/h1-4H . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

2-Iodo-5-(trifluoromethyl)benzaldehyde is a liquid . It has a molecular weight of 300.02 . The compound’s InChI code is 1S/C8H4F3IO/c9-8(10,11)6-1-2-7(12)5(3-6)4-13/h1-4H .

Scientific Research Applications

Synthesis and Supramolecular Chemistry

2-Iodo-5-(trifluoromethyl)benzaldehyde is a versatile compound in organic synthesis, particularly in the preparation of complex molecules. An example includes its role in the synthesis of porphyrins, which are critical for developing supramolecular assemblies. The synthesis involves iodination at low temperatures and subsequent reactions leading to the formation of polymeric chains facilitated by non-covalent interactions, showcasing its utility in constructing intricate molecular architectures (Leroy et al., 2004).

Functionalization of Pyridines

The compound also finds application in the functionalization of pyridines, a process pivotal for the development of various pharmaceuticals and agrochemicals. Research demonstrates its involvement in the regioexhaustive functionalization of chloro-, bromo-, and iodo(trifluoromethyl)pyridines, leading to the synthesis of carboxylic acids and other derivatives. This functionalization underscores its importance in diversifying the chemical space of bioactive molecules (Cottet et al., 2004).

Lithiation and Subsequent Electrophilic Substitution

In addition, 2-Iodo-5-(trifluoromethyl)benzaldehyde is instrumental in selective lithiation processes. These processes enable the strategic introduction of functional groups at specific positions on aromatic compounds, further expanding their utility in organic synthesis. Such methodologies allow for the preparation of derivatives by reacting with various electrophiles, highlighting its versatility in synthetic chemistry (Schlosser et al., 1998).

Copolymerization and Material Science

The compound also plays a role in material science, particularly in the copolymerization processes to create novel materials with specific properties. Research in this area focuses on synthesizing and characterizing new polymers for potential applications in various fields, from coatings to biomedical devices, demonstrating the compound's broad applicability beyond traditional organic synthesis (Cimino et al., 2020).

Novel Organic Transformations

Furthermore, 2-Iodo-5-(trifluoromethyl)benzaldehyde is a key reagent in developing innovative organic transformations. For example, it has been used in the direct ortho-C-H imidation of benzaldehydes, showcasing its potential in facilitating novel bond-forming reactions that are valuable in the synthesis of complex organic molecules. This application is particularly relevant in the pharmaceutical industry, where such transformations can lead to the discovery of new drugs (Wu et al., 2021).

Safety and Hazards

The compound is considered hazardous. It has been assigned the GHS07 hazard class. The hazard statements associated with it are H302+H312+H332-H315-H319-H335, indicating that it is harmful if swallowed, in contact with skin, or if inhaled. It also causes skin and eye irritation and may cause respiratory irritation . Safety precautions include avoiding ingestion, inhalation, and contact with skin or eyes .

properties

IUPAC Name

2-iodo-5-(trifluoromethyl)benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F3IO/c9-8(10,11)6-1-2-7(12)5(3-6)4-13/h1-4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRKFYUIXVLHGLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)C=O)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F3IO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Iodo-5-(trifluoromethyl)benzaldehyde

CAS RN

875446-23-4
Record name 2-iodo-5-(trifluoromethyl)benzaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a solution of 2-iodo-5-(trifluoromethyl)benzonitrile (INTERMEDIATE 2, 42 g) in CH2Cl2 (300 mL) at −78° C. was added a solution of DIBAL in CH2Cl2 (175 mL, 1M) over 30 minutes. A precipitate formed. The reaction was warmed to 0° C. An additional 25 mL of the DIBAL solution was added dropwise over 30 minutes. The reaction was poured into 200 mL 2N aqueous HCl, diluted with ether and stirred 1 hour. TLC analysis indicates imine still present and an additional 100 mL 2N aqueous was added and the reaction stirred overnight. Imine was still present by TLC analysis and 200 mL 2N aqueous HCl was added and the mixture stirred 2 hours. The layers were separated and the aqueous layer back extracted with ether. The ether extracts were combined, washed with brine, dried over anhydrous MgSO4, filtered and concentrated. The product was purified by silica gel chromatography eluting with 95:5 hexanes/EtOAc to give 2-Iodo-5-(trifluoromethyl)benzaldehyde as a white solid. 1H NMR (500 MHz, CDCl3): (10.00 (s, 1H), 8.12 (s, 1H), 8.11 (d, J=8 Hz, 1H), 7.53 (dd, J=2 Hz, 8 Hz, 1H).
Quantity
42 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
175 mL
Type
solvent
Reaction Step One
Name
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25 mL
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
reactant
Reaction Step Three
[Compound]
Name
imine
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reactant
Reaction Step Four
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200 mL
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Reaction Step Seven

Synthesis routes and methods II

Procedure details

To a solution of 2-iodo-5-(trifluoromethyl)benzonitrile (EXAMPLE 2, 42 g) in CH2Cl2 (300 mL) at −78° C. was added a solution of DIBAL in CH2Cl2 (175 mL, 1M) over 30 minutes. A precipitate formed. The reaction was warmed to 0° C. An additional 25 mL of the DIBAL solution was added dropwise over 30 minutes. The reaction was poured into 200 mL 2N aqueous HCl, diluted with ether and stirred 1 hour. TLC analysis indicates imine still present and an additional 100 mL 2N aqueous was added and the reaction stirred overnight. Imine was still present by TLC analysis and 200 mL 2N aqueous HCl was added and the mixture stirred 2 hours. The layers were separated and the aqueous layer back extracted with ether. The ether extracts were combined, washed with brine, dried over anhydrous MgSO4, filtered and concentrated. The product was purified by silica gel chromatography eluting with 95:5 hexanes/EtOAc to give 2-Iodo-5-(trifluoromethyl)benzaldehyde as a white solid. 1H NMR (500 MHz, CDCl3): δ 10.00 (s, 1H), 8.12 (s, 1H), 8.11 (d, J=8 Hz, 1H), 7.53 (dd, J=2 Hz, 8 Hz, 1H).
Quantity
42 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
175 mL
Type
solvent
Reaction Step One
Name
Quantity
25 mL
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
reactant
Reaction Step Three
[Compound]
Name
imine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
Imine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
200 mL
Type
reactant
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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